Tyrothricin

Content Navigation

CAS Number

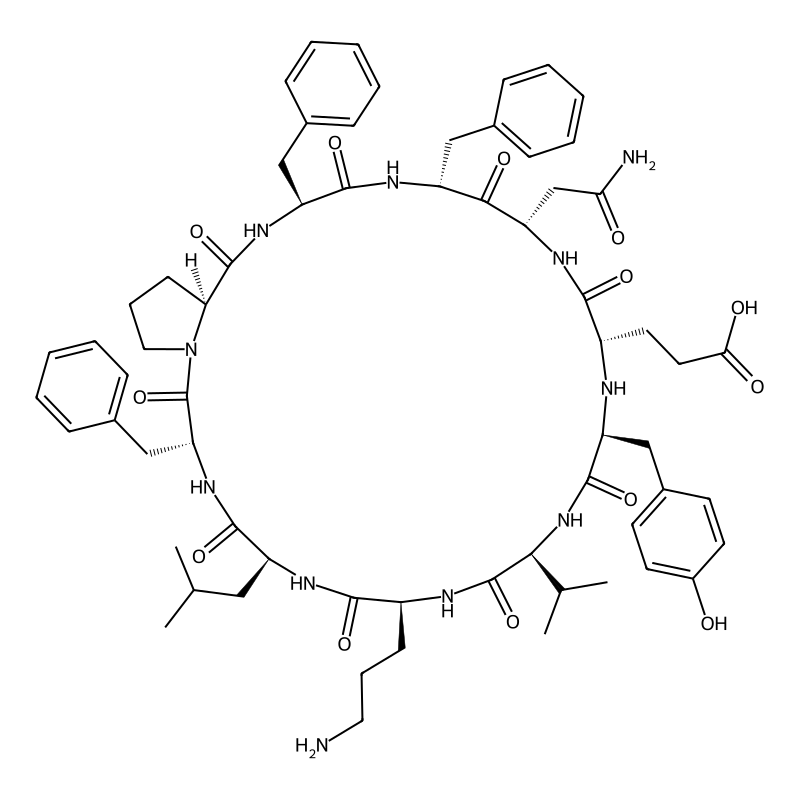

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tyrothricin (CAS 1404-88-2) is a naturally derived polypeptide antibiotic complex consisting of cyclic tyrocidines (60–80%) and linear gramicidins (20–40%). Procured primarily as an active pharmaceutical ingredient (API) for topical, oropharyngeal, and wound-care formulations, it offers targeted bactericidal activity against Gram-positive pathogens. Its commercial value lies in the synergistic membrane-disrupting mechanisms of its two components, which provide rapid cytolysis while maintaining structural integrity under thermal and pH stress. This physicochemical robustness, combined with a documented lack of acquired resistance in Gram-positive targets, makes Tyrothricin a highly stable candidate for lozenges, ointments, and advanced antimicrobial material coatings where systemic toxicity is bypassed via localized application [1].

Substituting the Tyrothricin complex with single-agent peptide antibiotics, such as pure Gramicidin S or Bacitracin, compromises both the speed of bactericidal action and the long-term resistance profile of the formulation. Tyrothricin utilizes a dual-action mechanism: the tyrocidine fraction rapidly forms large membrane pores, while the gramicidin fraction creates targeted ion channels. This synergistic membrane disruption prevents pathogens from adapting. Single-agent substitutes lack this multi-pronged attack, leading to significantly higher risks of acquired resistance during prolonged over-the-counter use and narrower formulation compatibility, particularly in anti-biofilm or surface-bound applications [1].

Resistance Induction Risk in Topical Formulations

In comparative in vitro passage studies simulating over-the-counter topical use, Tyrothricin demonstrates a significantly lower risk of inducing bacterial resistance compared to common alternatives. When exposed to during-use concentrations, Neomycin induced a 5000-fold increase in the Minimum Inhibitory Concentration (MIC) for S. pyogenes, and Bacitracin caused a >8-fold MIC increase in S. aureus. In contrast, Tyrothricin induced no stable resistance in Gram-positive targets, maintaining its baseline efficacy [1].

| Evidence Dimension | Fold-increase in MIC after sub-lethal exposure |

| Target Compound Data | Tyrothricin: No stable resistance in Gram-positive targets (baseline MIC maintained) |

| Comparator Or Baseline | Neomycin: 5000-fold MIC increase (S. pyogenes); Bacitracin: >8-fold MIC increase (S. aureus) |

| Quantified Difference | Tyrothricin maintained baseline MIC (0-fold increase) vs. 5000-fold and >8-fold increases for comparators |

| Conditions | In vitro serial passage at during-use concentrations for up to 10 passages |

Ensures the long-term commercial viability of topical formulations by preventing the emergence of cross-resistant superbugs.

Membrane Depolarization and Pore Formation Kinetics

The major component of Tyrothricin (tyrocidines) provides rapid membrane disruption that single-agent comparators like Gramicidin S cannot match alone. Assays measuring membrane potential show that tyrocidines induce immediate, strong depolarization and large pore formation (propidium iodide influx) at just 0.5x MIC. Conversely, Gramicidin S requires 2x MIC (lytic concentrations) to achieve full depolarization and fails to induce large pore formation [1]. The natural co-formulation in Tyrothricin leverages this rapid pore-forming capability alongside ion-channel disruption.

| Evidence Dimension | Concentration required for immediate strong membrane depolarization |

| Target Compound Data | Tyrocidines (Tyrothricin component): 0.5x MIC |

| Comparator Or Baseline | Gramicidin S: 2.0x MIC |

| Quantified Difference | 4-fold lower relative concentration required for full depolarization |

| Conditions | B. subtilis cells treated for 5 minutes; measured via DiSC3(5) dye and propidium iodide influx |

Provides formulators with a faster-acting bactericidal API compared to using Gramicidin S alone.

Synergistic Anti-Biofilm Efficacy in Co-Formulations

Tyrothricin (via its tyrocidine complex) acts as a potent synergistic booster for conventional antifungals in biofilm eradication. When combined with caspofungin against Candida albicans biofilms, the tyrocidine complex achieved a Fractional Inhibitory Concentration Index (FICI) of 0.10–0.35. This synergy reduced the required MIC of caspofungin from 0.5–2.0 µg/ml down to 0.125–0.5 µg/ml[1]. This demonstrates Tyrothricin's utility not just as a standalone antibacterial, but as an active excipient to lower the required dosing of antifungal APIs.

| Evidence Dimension | Caspofungin MIC against C. albicans biofilms |

| Target Compound Data | Tyrocidine + Caspofungin: 0.125–0.5 µg/ml (FICI 0.10–0.35) |

| Comparator Or Baseline | Caspofungin alone: 0.5–2.0 µg/ml |

| Quantified Difference | 4-fold reduction in required caspofungin concentration |

| Conditions | In vitro C. albicans biofilm eradication assay |

Allows manufacturers to reduce the concentration of high-cost antifungal APIs in combination topical therapies while improving biofilm penetration.

Solid-Phase Material Retention for Self-Sterilizing Surfaces

Unlike many standard antimicrobial peptides that lose activity or wash away, the tyrocidine fraction of Tyrothricin exhibits robust, specific binding to saccharides like cellulose. Peptide-treated cellulose retains potent sterilizing activity even after exposure to a broad pH range, elevated temperatures, salt solutions, and organic solvent washes (excepting 1% SDS and 70% acetonitrile) [1]. This physicochemical stability makes Tyrothricin quantitatively more stable than generic AMPs for manufacturing antimicrobial wound dressings and solid-phase medical materials.

| Evidence Dimension | Antimicrobial retention on cellulose substrates |

| Target Compound Data | Tyrothricin (Tyrocidines): Retains activity after water, salt, and organic solvent washes |

| Comparator Or Baseline | Standard AMPs: Poor retention or loss of activity upon washing |

| Quantified Difference | Maintains sterilizing efficacy across broad pH and solvent conditions |

| Conditions | Cellulose matrices treated with peptides and subjected to environmental and chemical stress tests |

Enables the procurement of Tyrothricin for advanced wound care dressings where the API must remain bound to the cellulosic matrix without leaching.

Over-the-Counter (OTC) Oropharyngeal Lozenges

Leveraging its negligible resistance induction compared to neomycin or bacitracin, Tyrothricin serves as a highly stable API for throat lozenges targeting Gram-positive infections [1].

Advanced Cellulosic Wound Dressings

Utilizing its specific binding affinity to saccharides and high thermal/pH stability, Tyrothricin is utilized for impregnating cellulose-based wound care products to create self-sterilizing surfaces that withstand solvent and salt exposure [2].

Synergistic Anti-Biofilm Topical Creams

Based on its ability to lower the MIC of caspofungin by 4-fold, Tyrothricin can be co-formulated in antifungal creams to treat mixed bacterial-fungal biofilm infections, reducing the required dosage of expensive antifungal APIs [3].

References

- [1] Furi, L., et al. 'Understanding the risk of emerging bacterial resistance to over the counter antibiotics in topical sore throat medicines.' Journal of Applied Microbiology, 129(5), 1221-1233 (2020).

- [2] Van Rensburg, M., et al. 'Creating Robust Antimicrobial Materials with Sticky Tyrocidines.' International Journal of Molecular Sciences, 22(20), 11094 (2021).

- [3] Troskie, A. M., et al. 'Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms.' Antimicrobial Agents and Chemotherapy, 52(11), 4154-4156 (2008).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Drug Indication

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06A - Antibiotics for topical use

D06AX - Other antibiotics for topical use

D06AX08 - Tyrothricin

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AB - Antibiotics

R02AB02 - Tyrothricin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA05 - Tyrothricin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Dates

2: Vosloo JA, Stander MA, Leussa AN, Spathelf BM, Rautenbach M. Manipulation of the tyrothricin production profile of Bacillus aneurinolyticus. Microbiology. 2013 Oct;159(Pt 10):2200-11. doi: 10.1099/mic.0.068734-0. Epub 2013 Aug 20. PubMed PMID: 23963303.

3: Richter C, Trojahn C, Hillmann K, Dobos G, Stroux A, Kottner J, Blume-Peytavi U. Reduction of Inflammatory and Noninflammatory Lesions with Topical Tyrothricin 0.1% in the Treatment of Mild to Severe Acne Papulopustulosa: A Randomized Controlled Clinical Trial. Skin Pharmacol Physiol. 2016;29(1):1-8. doi: 10.1159/000439439. Epub 2015 Oct 13. PubMed PMID: 26458265.

4: Wigger-Alberti W, Stauss-Grabo M, Grigo K, Atiye S, Williams R, Korting HC. Efficacy of a tyrothricin-containing wound gel in an abrasive wound model for superficial wounds. Skin Pharmacol Physiol. 2013;26(1):52-6. doi: 10.1159/000343907. Epub 2012 Nov 24. PubMed PMID: 23183356.

5: Kim JY, Jun JH, Kim SJ, Hwang KM, Choi SR, Han SD, Son MW, Park ES. Wound healing efficacy of a chitosan-based film-forming gel containing tyrothricin in various rat wound models. Arch Pharm Res. 2015 Feb;38(2):229-38. doi: 10.1007/s12272-014-0368-7. Epub 2014 Apr 10. PubMed PMID: 24715576.

6: Lang C, Staiger C. Tyrothricin--An underrated agent for the treatment of bacterial skin infections and superficial wounds? Pharmazie. 2016 Jun;71(6):299-305. Review. PubMed PMID: 27455547.

7: Han SD, Sung HJ, Lee GH, Jun JH, Son M, Kang MJ. Chitosan-Based Film of Tyrothricin for Enhanced Antimicrobial Activity against Common Skin Pathogens Including Staphylococcus aureus. J Microbiol Biotechnol. 2016 May 28;26(5):953-8. doi: 10.4014/jmb.1512.12037. PubMed PMID: 26907760.

8: Matula C, Nahler G, Kreuzig F. Salivary levels of gramicidin after use of a tyrothricin-containing gargle/mouth-wash and tyrothricin lozenges. Int J Clin Pharmacol Res. 1988;8(4):259-61. PubMed PMID: 2460410.

9: Kreuzig F, Nahler G. Salivary levels of gramicidin after use of a tyrothricin lozenge and a tyrothricin gargle/mouth-wash. Int J Clin Pharmacol Res. 1983;3(2):65-70. PubMed PMID: 6207119.

10: Bayerl C, Völp A. [Tyrothricin powder in the treatment of cutaneous lesions]. Pharmazie. 2004 Nov;59(11):864-8. German. PubMed PMID: 15587588.

11: Ruckdeschel G, Beaufort F, Nahler G, Belzer O. In vitro antibacterial activity of gramicidin and tyrothricin. Arzneimittelforschung. 1983;33(12):1620-2. PubMed PMID: 6199032.

12: Kretschmar M, Nichterlein T, Nebe CT, Hof H, Burger KJ. Fungicidal effect of tyrothricin on Candida albicans. Mycoses. 1996 Jan-Feb;39(1-2):45-50. PubMed PMID: 8786757.

13: LIND HE, SWANTON EM. The effect of prolonged use of a tyrothricin tooth paste on the tyrothricin resistance of oral microorganisms and their cross resistance to other antibiotics. Antibiot Chemother (Northfield). 1954 Nov;4(11):1161-6. PubMed PMID: 24543276.

14: FONG J, KRUEGER AP. The lytic action of tyrothricin and its derivatives on Staphylococcus aureus. J Gen Physiol. 1950 Mar;33(4):311-3. PubMed PMID: 15406368; PubMed Central PMCID: PMC2147198.

15: Grossgebauer K, Hartmann D. [Antiviral activity of tyrothricin against Sendai virus in suspension tests (author's transl)]. Zentralbl Bakteriol Orig B. 1978 May;166(4-5):434-42. German. PubMed PMID: 207052.

16: Walsh CT. Insights into the chemical logic and enzymatic machinery of NRPS assembly lines. Nat Prod Rep. 2016 Feb;33(2):127-35. doi: 10.1039/c5np00035a. Review. PubMed PMID: 26175103.

17: CURRY JC. GRADIENT PLATE BIOASSAY FOR TYROTHRICIN AND ITS APPLICATION TO DENTIFRICES. Appl Microbiol. 1963 Nov;11:539-41. PubMed PMID: 14075054; PubMed Central PMCID: PMC1058046.

18: DARLING D, BAUMEISTER CF. Tyrothricin in the treatment of the common cold. Arch Otolaryngol. 1947 Sep;46(3):395-7. PubMed PMID: 20265716.

19: Kanof NB. Bacitracin and tyrothricin. Med Clin North Am. 1970 Sep;54(5):1291-3. Review. PubMed PMID: 4919152.

20: Honigsbaum M. Antibiotic antagonist: the curious career of René Dubos. Lancet. 2016 Jan 9;387(10014):118-9. doi: 10.1016/S0140-6736(15)00840-5. Epub 2015 Nov 18. PubMed PMID: 26841989.

Explore Compound Types

C7H6N2O4

C7H6N2O4